N-cycloheptyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
Overview
Description
N-cycloheptyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H32N2O2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-cycloheptyl-1-(2,2-dimethylpropanoyl)-3-piperidinecarboxamide is 308.246378268 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Characterization and Biological Matrices Analysis
Research includes the characterization of psychoactive compounds through various analytical techniques, such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are utilized to identify compounds and analyze them in biological matrices like blood, urine, and vitreous humor, contributing to forensic toxicology and therapeutic drug monitoring. For instance, studies have developed qualitative and quantitative analytical methods for determining psychoactive substances in biological fluids, highlighting the role of high-performance liquid chromatography and mass spectrometry as robust, accurate, and precise tools for such analyses (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Catalysis and Chemical Synthesis
Investigations into the selective hydrogenation of phenols to cyclohexanone, an important intermediate in polyamide manufacturing, showcase the development of novel catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride. These catalysts demonstrate high activity and selectivity under mild conditions, offering efficient routes to cyclohexanone and highlighting advancements in green chemistry and catalysis (Wang, Yao, Li, Su, & Antonietti, 2011).
Stereoselective Synthesis and Medicinal Chemistry
Stereoselective synthesis research explores the creation of novel functionalized cyclohexanone derivatives and their potential medicinal applications. This includes the development of methods for synthesizing cyclohexanone derivatives via the condensation of aromatic aldehydes with acetoacetamide, which may lead to new therapeutic agents (Gein, Nosova, Yankin, Bazhina, & Dmitriev, 2019).
Pharmacology and Drug Discovery
The compound NESS 0327, a novel putative antagonist of the CB1 cannabinoid receptor, exemplifies research into new pharmacological agents. NESS 0327's high selectivity and affinity for the CB1 receptor, along with its potential therapeutic applications in managing cannabinoid-related disorders, reflect ongoing efforts in drug discovery and development (Ruiu, Pinna, Marchese, Mussinu, Saba, Tambaro, Casti, Vargiu, & Pani, 2003).
Properties
IUPAC Name |
N-cycloheptyl-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-18(2,3)17(22)20-12-8-9-14(13-20)16(21)19-15-10-6-4-5-7-11-15/h14-15H,4-13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBYPUONDVVBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.